molecular formula C10H21NO2 B2585437 Tert-butyl 2-aminohexanoate CAS No. 17389-04-7

Tert-butyl 2-aminohexanoate

Cat. No.: B2585437
CAS No.: 17389-04-7
M. Wt: 187.283
InChI Key: CZROWHOGJRLBIE-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminohexanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of hexanoic acid, where the carboxyl group is esterified with a tert-butyl group and the alpha carbon is substituted with an amino group. This compound is commonly used in organic synthesis as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-aminohexanoate can be synthesized through the esterification of 2-aminohexanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process. Purification of the product is typically achieved through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Primary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Tert-butyl 2-aminohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 2-aminohexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

  • Tert-butyl 6-aminohexanoate
  • Tert-butyl 2-amino-4-methylpentanoate
  • Tert-butyl 2-amino-3-methylbutanoate

Comparison: Tert-butyl 2-aminohexanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different reactivity due to the position of the amino group. This makes it particularly useful in the synthesis of certain peptides and pharmaceuticals where precise structural requirements are necessary.

Properties

IUPAC Name

tert-butyl 2-aminohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZROWHOGJRLBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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